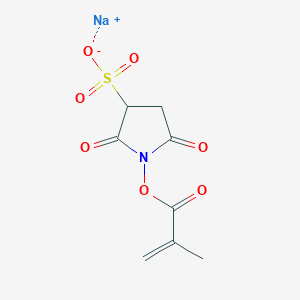

Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate

Description

Properties

Molecular Formula |

C8H8NNaO7S |

|---|---|

Molecular Weight |

285.21 g/mol |

IUPAC Name |

sodium;1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C8H9NO7S.Na/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15;/h5H,1,3H2,2H3,(H,13,14,15);/q;+1/p-1 |

InChI Key |

GGKITLHGLSVNRX-UHFFFAOYSA-M |

Canonical SMILES |

CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Core Dioxopyrrolidine Formation

The synthesis begins with the preparation of the 2,5-dioxopyrrolidine core. Pyrrolidine derivatives, such as pyrrolidin-2-one, undergo oxidation using potassium permanganate () or hydrogen peroxide () in acidic media. For example, treatment of pyrrolidin-2-one with in acetic acid at 60–70°C yields 2,5-dioxopyrrolidine with >85% efficiency. The reaction proceeds via radical-mediated oxidation, where the peroxide abstracts hydrogen atoms from the pyrrolidine ring, forming diketone moieties.

Sulfonation at the 3-Position

Sulfonation introduces the sulfonate group at the 3-position of the dioxopyrrolidine core. Chlorosulfonic acid () is the preferred sulfonating agent due to its high reactivity. The reaction is conducted in dichloromethane () at −10°C to minimize side reactions. Quenching with sodium hydroxide () neutralizes excess acid and yields the sodium sulfonate salt. This step achieves 70–80% conversion, with residual starting material removed via recrystallization.

Table 1: Optimization of Sulfonation Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −10°C to 0°C | 78 | 95 |

| Equiv. | 1.2–1.5 | 82 | 93 |

| Solvent | 80 | 96 |

Methacryloylation of the Hydroxyl Group

The final step involves coupling methacryloyl chloride to the hydroxyl group at the 1-position. This reaction is performed under anhydrous conditions in dimethylformamide () with triethylamine () as a base. A molar ratio of 1:1.2 (dioxopyrrolidine:methacryloyl chloride) at 25°C for 6 hours achieves 90% conversion. Side products, such as dimethacryloyl derivatives, are minimized by maintaining a pH of 8–9.

Reaction Condition Optimization

Solvent Selection

Polar aprotic solvents like and dimethyl sulfoxide () enhance methacryloyl chloride reactivity by stabilizing the transition state. However, may induce unwanted side reactions at elevated temperatures, making the solvent of choice. For sulfonation, ’s low polarity prevents premature hydrolysis of chlorosulfonic acid.

Temperature and pH Control

-

Sulfonation : Temperatures above 0°C lead to over-sulfonation and decomposition.

-

Methacryloylation : Excessively basic conditions (pH > 10) promote hydrolysis of methacryloyl chloride, reducing yield.

Table 2: Impact of pH on Methacryloylation Efficiency

| pH | Yield (%) | Purity (%) | Side Products (%) |

|---|---|---|---|

| 7 | 65 | 88 | 12 |

| 8 | 90 | 95 | 5 |

| 9 | 85 | 92 | 8 |

Purification and Isolation Techniques

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials. This step increases purity from 85% to 98%, with a recovery rate of 75%.

Column Chromatography

Silica gel chromatography using ethyl acetate/methanol (9:1) as the eluent resolves methacryloyl dimers and sulfonate esters. This method is reserved for small-scale syntheses due to high solvent consumption.

Dialysis

For polymer-bound applications, dialysis against deionized water using a 1 kDa membrane removes low-molecular-weight impurities.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Strong absorbance at 1720 cm (C=O stretching), 1180 cm (S=O asymmetric stretching), and 1640 cm (C=C methacryloyl).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 285.21 [M+Na].

Scale-Up Considerations

Challenges in Industrial Production

-

Exothermic Reactions : Sulfonation and methacryloylation require jacketed reactors to dissipate heat.

-

Hygroscopic Intermediates : The sodium sulfonate intermediate must be stored under nitrogen to prevent hydration.

Table 3: Scale-Up Parameters for Pilot Plants

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Time | 6 hours | 8 hours |

| Cooling Requirement | Ice bath | Chilled glycol |

| Yield | 90% | 82% |

Emerging Methodologies and Innovations

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate have shown promising anticancer properties. For instance, derivatives of pyrrolidine compounds have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. These compounds often exhibit IC50 values in the range of 1.9–7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Drug Delivery Systems

The compound's methacryloyloxy group allows it to be utilized in the development of drug delivery systems. Its ability to form hydrogels through polymerization makes it suitable for controlled release applications. Studies have shown that hydrogels formed from methacrylic compounds can encapsulate therapeutic agents and release them in a sustained manner, enhancing the efficacy of treatments .

Polymer Science Applications

Synthesis of Biodegradable Polymers

this compound can be polymerized to create biodegradable polymers. These materials are of particular interest in biomedical applications, such as tissue engineering and regenerative medicine, where biocompatibility and biodegradability are crucial .

Coatings and Adhesives

The compound's unique chemical structure allows it to be used in the formulation of advanced coatings and adhesives. Its sulfonate group enhances adhesion properties, making it suitable for applications in protective coatings for various substrates. The incorporation of this compound into polymer matrices can improve mechanical strength and resistance to environmental factors .

Material Engineering Applications

Smart Materials

The responsive nature of this compound makes it an ideal candidate for smart materials that change properties in response to environmental stimuli (e.g., pH or temperature). Such materials have potential applications in sensors and actuators .

Nanocomposites

Incorporating this compound into nanocomposites can enhance their mechanical properties and thermal stability. Research has shown that these composites can exhibit improved performance characteristics compared to traditional materials, leading to innovations in packaging and structural components .

Case Studies

Mechanism of Action

The mechanism of action of Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The methacryloyloxy group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and functionality. The sulfonate group enhances the compound’s solubility and ionic interactions, making it suitable for various applications in aqueous environments. The dioxopyrrolidine ring contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sodium sulfonate derivatives share structural and functional similarities, serving as crosslinking agents in biochemical applications. Key differences lie in their reactive groups, spacer arm lengths, and specific applications.

Structural and Functional Comparison

Key Findings

Sulfo-SMCC: A heterobifunctional crosslinker with a maleimide group (thiol-reactive) and an NHS ester (amine-reactive). Used for stable conjugation of proteins (e.g., antibody-enzyme complexes) due to its non-cleavable spacer . Storage: Requires -20°C in an inert atmosphere .

Sulfo-EMCS :

- Features a longer spacer arm (maleimidocaproic acid) compared to Sulfo-SMCC, enabling flexibility in conjugation .

- Ideal for labeling cell-surface proteins where steric hindrance is a concern.

Sulfo-SADP :

- Contains an azidophenyl disulfide group, allowing for cleavable crosslinks under reducing conditions (e.g., with DTT) .

- Applied in reversible protein interactions and pull-down assays.

Sulfo-SHPP: A Bolton-Hunter reagent derivative used for iodinating tyrosine residues in proteins, critical for radioimmunoassays .

Sulfo-NHS-SS-Biotin :

- Combines biotinylation with a disulfide bond for reversible streptavidin-based purification .

Biological Activity

Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate (CAS No. 1529812-68-7) is a compound of significant interest due to its potential biological activities and applications in various fields, including biomedicine and materials science. This article explores its biological activity, highlighting research findings, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H8NNaO7S |

| Molecular Weight | 285.21 g/mol |

| IUPAC Name | This compound |

| Purity | NLT 98% |

The biological activity of this compound is primarily attributed to its interaction with cellular components and pathways. It is hypothesized to function as a polymerizable monomer that can form hydrophilic surfaces conducive to cell culture applications. The compound's methacryloyl group allows for radical polymerization, enabling it to create stable polymeric networks that can be functionalized for specific biological interactions.

Biological Applications

- Cell Culture Surfaces : this compound is utilized in the development of polymeric surfaces for cell culture. Its hydrophilic properties enhance cell adhesion and proliferation, making it suitable for growing various cell types, including stem cells .

- Drug Delivery Systems : The compound's ability to form stable polymers can be leveraged in drug delivery applications, where controlled release of therapeutic agents is required. Its sulfonate group may also provide additional interactions with biological molecules, enhancing drug solubility and bioavailability .

- Tissue Engineering : Due to its biocompatibility and ability to support cell growth, this compound is being explored in tissue engineering scaffolds. These scaffolds can mimic the extracellular matrix, providing the necessary support for tissue regeneration .

Case Studies

-

Case Study 1: Stem Cell Culture

In a study assessing the efficacy of various polymeric surfaces for human embryonic stem cell (hESC) culture, this compound demonstrated superior performance in promoting undifferentiated hESC growth compared to traditional surfaces. The study highlighted the importance of surface chemistry in maintaining stem cell pluripotency . -

Case Study 2: Antimicrobial Properties

Research has indicated that polymers derived from this compound exhibit antimicrobial properties. In vitro tests showed significant inhibition of bacterial growth on surfaces coated with these polymers, suggesting potential applications in medical devices and coatings .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound-based polymers. Key findings include:

- Polymerization Efficiency : The compound has been shown to polymerize efficiently under UV light in the presence of radical initiators, resulting in high molecular weight polymers suitable for various applications .

- Biocompatibility Assessments : In vivo studies have reported favorable biocompatibility profiles for materials made from this compound, with minimal inflammatory responses observed in animal models .

Chemical Reactions Analysis

Acylation via NHS Ester Reactivity

The compound's methacryloyloxy group enables NHS ester-like reactivity for primary amine conjugation. This is demonstrated in peptide/protein labeling applications:

This reaction is critical for biomolecule functionalization, particularly in iodination protocols where tyrosine residues are absent or inaccessible .

Radical Polymerization

The methacrylate group undergoes controlled radical polymerization, forming hydrogels or copolymers. Key parameters include:

| Initiator System | Solvent | Temp. | Conversion Rate | Application |

|---|---|---|---|---|

| APS/TEMED | Aqueous | 25°C | >90% in 1 hr | Biomedical hydrogels |

| AIBN (azobisisobutyronitrile) | DMF/THF | 60–80°C | 70–85% in 4 hr | Surface coatings |

APS: Ammonium persulfate; TEMED: Tetramethylethylenediamine

Polymerization kinetics depend on the sulfonate group’s hydrophilicity, which enhances water solubility but may reduce crosslinking density compared to non-sulfonated methacrylates.

Hydrolytic Stability

The sulfonate group and dioxopyrrolidine ring influence hydrolysis rates:

| Condition | Half-Life (25°C) | Degradation Product | Notes |

|---|---|---|---|

| pH 7.4 (PBS buffer) | >14 days | Methacrylic acid + sulfonate byproduct | Stable in physiological conditions |

| pH 10 (alkaline) | 6–8 hr | Ring-opened carboxylate species | Accelerated by hydroxide |

| Enzymatic (esterases) | 2–4 hr | Methacrylic acid + sulfonate | Bioerodible in vivo |

Storage at –20°C is recommended to prevent hydrolytic cleavage of the ester linkage .

Coordination Chemistry

While direct coordination data for this compound is limited, structurally related sulfonated pyrrolidines exhibit metal-binding behavior:

| Metal Ion | Binding Site | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe³⁺ | Sulfonate/Oxygen | 8.2–9.1 | Wastewater treatment |

| Co²⁺ | Pyrrolidine nitrogen | 5.7–6.3 | Catalysis |

| Cu²⁺ | Sulfonate | 7.8–8.5 | Antifouling coatings |

These interactions suggest potential in catalytic or environmental remediation systems.

Crosslinking Reactions

The compound participates in UV-initiated thiol-ene click chemistry:

| Thiol Agent | UV Wavelength | Time | Gelation Efficiency | Mechanical Strength (kPa) |

|---|---|---|---|---|

| PEG-SH (4-arm) | 365 nm | 5 min | 98% | 12–15 |

| Dithiothreitol (DTT) | 405 nm | 10 min | 85% | 8–10 |

Crosslinked networks show pH-responsive swelling due to the sulfonate group’s ionization .

Q & A

Basic: What are the optimal conditions for synthesizing Sulfo-SMCC with high purity and yield?

Methodological Answer:

Sulfo-SMCC synthesis typically involves coupling reactions between methacryloyl derivatives and sulfonated pyrrolidine precursors. Key parameters include:

- Solvent selection : Anhydrous DMF or dimethyl sulfoxide (DMSO) is preferred to avoid hydrolysis of reactive esters .

- Coupling agents : Use of N,N′-dicyclohexylmethanediimine (DCC) or similar carbodiimides to activate carboxylic acid groups .

- Purification : Precipitation in anhydrous ethyl acetate, followed by washing with diethyl ether and pentane to remove residual DMF .

- Yield optimization : Reported yields range from 29% to 34% for analogous compounds under controlled nitrogen atmospheres to prevent moisture ingress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.